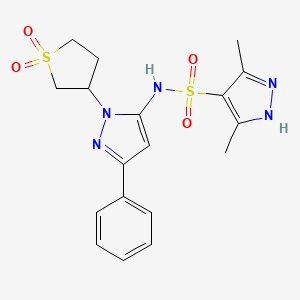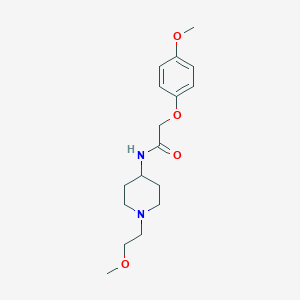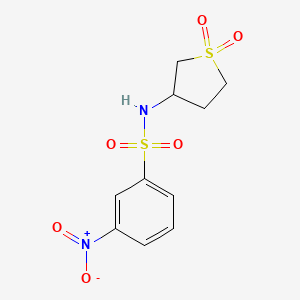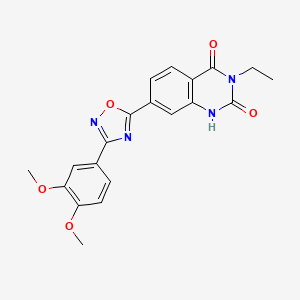![molecular formula C19H21N3O5 B2856603 3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941947-08-6](/img/structure/B2856603.png)
3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) by a route that has general applicability to the preparation of many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines is described . The key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (4), is converted to the 7-chloro compound 5 by treatment with a 1:1 complex of N,N-dimethylformamide–thionyl chloride, and 5 is hydrogenolyzed with palladium on charcoal in the presence of potassium hydroxide to yield 7 .Molecular Structure Analysis
The compound contains the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .Physical And Chemical Properties Analysis
The density of a similar compound, 2,4-Dimethoxypyrimidine, is 1.1501 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Facile Synthesis Routes : A study detailed the efficient synthesis of novel heterocycle derivatives related to the pyrido[2,3-d]pyrimidine structure. These compounds were synthesized and their structures confirmed through spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational methods such as density functional theory (DFT) were employed to analyze electronic structures, providing insights into the reactivity of these compounds by predicting nucleophilic and electrophilic sites (Ashraf et al., 2019).
Nonlinear Optical Properties
- Optical Materials : Research on the nonlinear optical properties of novel styryl dyes, structurally similar to the queried compound, used techniques like the Z-scan to study their potential for device applications. The optical power limiting behavior, attributed to two-photon absorption, suggests these compounds as promising materials for nonlinear optical applications (Shettigar et al., 2009).
Biological Applications
- Microbicide Potential : Novel analogues of MKC442, related to the chemical structure , showed potent and selective activity against various HIV-1 strains, including resistant mutants. These findings highlight the potential of such compounds in developing microbicides for HIV prevention (Loksha et al., 2014).
Chemical Nuclease Activity and Cytotoxicity
- Anticancer Potential : The synthesis of barbiturate derivatives, including pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, and their Cu(II) 2,2'-bipyridyl complexes were explored for their chemical nuclease activity and cytotoxicity against cancer cells. These studies provide a basis for the development of new anticancer agents (Dixit et al., 2011).
Adenosine Receptor Antagonists
- Neurological Applications : Research into amino-substituted pyrido[2,3-d]pyrimidinediones revealed compounds with potential as adenosine receptor antagonists. This work suggests applications in neurological disorders, where modulation of adenosine receptors can be therapeutic (Bulicz et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
The compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth.
Biochemical Pathways
The affected pathway is the tetrahydrofolate synthesis pathway . This pathway is essential for the production of tetrahydrofolate, a coenzyme involved in the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts this pathway, leading to a decrease in these essential biomolecules.
Pharmacokinetics
The compound’s lipid solubility suggests it may have good absorption and distribution characteristics .
Result of Action
The result of the compound’s action is a decrease in DNA synthesis and cell growth due to the disruption of the tetrahydrofolate synthesis pathway . This can lead to cell death, particularly in rapidly dividing cells, such as cancer cells.
Propriétés
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-5-27-15-6-7-20-17-16(15)18(23)22(19(24)21(17)2)11-12-8-13(25-3)10-14(9-12)26-4/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJAMVKFDDPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)




![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)
![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)



